Product packaging for 1-Phenylbicyclo[6.2.1]undec-8-ene(Cat. No.:CAS No. 89398-55-0)

1-Phenylbicyclo[6.2.1]undec-8-ene

Cat. No.: B14392295
CAS No.: 89398-55-0
M. Wt: 226.36 g/mol
InChI Key: IWMNKZWJUQGZHE-UHFFFAOYSA-N
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Description

Contextualizing Strained Polycyclic Hydrocarbons within Organic Synthesis and Mechanistic Studies

Strained polycyclic hydrocarbons are molecules in which the atoms are forced into arrangements that deviate from their ideal, low-energy conformations. This strain, arising from bond angle distortion, torsional strain, and transannular interactions, imbues these molecules with high reactivity. beilstein-journals.org The stored strain energy can be released in chemical transformations, driving reactions that would otherwise be unfavorable. This has made them valuable intermediates in the synthesis of complex natural products and other intricate molecular targets.

From a mechanistic standpoint, the rigid and well-defined geometries of polycyclic systems provide an excellent platform for studying the stereoelectronic requirements of chemical reactions. The constrained nature of these frameworks allows for precise control over the spatial orientation of reacting centers, enabling detailed investigations into reaction pathways, transition state geometries, and the influence of substituents on reactivity. The reactivity of these systems is often dictated by the need to alleviate strain, leading to predictable and often unique chemical behavior.

Historical Development and Evolution of Research on Bicyclo[6.2.1]undecane Frameworks

The bicyclo[6.2.1]undecane skeleton, which forms the core of the title compound, has been a subject of interest in organic chemistry for many years. Early research into this ring system was often driven by the desire to understand the fundamental principles of stereochemistry and reactivity in bicyclic systems containing medium-sized rings. acs.org Synthetic approaches to the bicyclo[6.2.1]undecane framework have been developed, with cycloaddition reactions being a prominent strategy. For instance, the Diels-Alder reaction between a diene and a dienophile can be employed to construct this bicyclic system. colab.ws

A significant portion of the research on bicyclo[6.2.1]undecane systems has been in the context of natural product synthesis. The 11-oxabicyclo[6.2.1]undecane core, for example, is a key structural motif in a family of marine natural products known as the cladiellins. researchgate.net The development of synthetic routes to these and other natural products containing the bicyclo[6.2.1]undecane scaffold has spurred innovation in synthetic methodology and has led to a deeper understanding of the reactivity of this ring system.

Significance of the 1-Phenylbicyclo[6.2.1]undec-8-ene Scaffold for Advanced Synthetic Design and Mechanistic Elucidation

The introduction of a phenyl group at the bridgehead position (C1) of the bicyclo[6.2.1]undec-8-ene skeleton, to give This compound , has profound implications for its chemical properties and potential applications.

For Advanced Synthetic Design:

Stereoelectronic Control: The phenyl group can exert significant steric and electronic influence on the reactivity of the molecule. Its bulk can direct incoming reagents to specific faces of the molecule, leading to high levels of stereoselectivity in addition reactions to the double bond.

Functionalization Handle: The aromatic ring provides a site for further functionalization through electrophilic aromatic substitution or other arene-modifying reactions, allowing for the elaboration of the scaffold into more complex structures.

Modulation of Strain: The presence of the sp²-hybridized carbon of the phenyl group at the bridgehead can subtly alter the strain energy of the bicyclic system, potentially influencing its reactivity in rearrangement and ring-opening reactions.

For Mechanistic Elucidation:

Carbocation Stabilization: The phenyl group is capable of stabilizing an adjacent positive charge through resonance. This property makes this compound and its derivatives excellent substrates for studying reactions that proceed through carbocationic intermediates, such as Wagner-Meerwein rearrangements. core.ac.uk The stability of the potential carbocation at C1 can direct the course of such rearrangements.

Probing Reaction Mechanisms: The well-defined structure of the bicyclic framework allows for the precise study of the geometric requirements of reactions. For example, in cycloaddition reactions, the facial selectivity of the approach of a dienophile to the double bond can provide insights into the transition state structure and the role of the phenyl group in directing the reaction. nih.gov

Spectroscopic Handle: The phenyl group provides characteristic signals in NMR and other spectroscopic techniques, which can be used to probe the structure and dynamics of the molecule and its reaction intermediates.

While specific research focused solely on This compound is limited, the principles derived from the study of related phenyl-substituted bicyclic systems and the broader field of strained hydrocarbon chemistry provide a strong foundation for understanding its significance. The combination of a strained bicyclic framework with a strategically placed phenyl group makes this molecule a compelling target for future research in both synthetic and physical organic chemistry.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 89398-55-0
Molecular Formula C₁₇H₂₂
Molecular Weight 226.36 g/mol

| General Class | Phenyl-substituted Bicyclic Alkene |

Table 2: Related Bicyclo[6.2.1]undecane Systems and their Significance

Compound Name Key Feature/Application Relevant Research Area
Bicyclo[6.2.1]undecane Parent saturated hydrocarbon framework. nih.gov Stereochemical and conformational analysis.
Bicyclo[6.2.1]undecane-4,5-dione Functionalized derivative for further synthesis. nih.gov Synthetic building block.
11-Oxabicyclo[6.2.1]undecane Core structure of cladiellin natural products. researchgate.net Natural product synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22 B14392295 1-Phenylbicyclo[6.2.1]undec-8-ene CAS No. 89398-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89398-55-0

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

8-phenylbicyclo[6.2.1]undec-1(10)-ene

InChI

InChI=1S/C17H22/c1-2-7-12-17(16-9-5-3-6-10-16)13-11-15(14-17)8-4-1/h3,5-6,9-11H,1-2,4,7-8,12-14H2

InChI Key

IWMNKZWJUQGZHE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC=C(C2)CC1)C3=CC=CC=C3

Origin of Product

United States

Strategic Synthetic Methodologies for 1 Phenylbicyclo 6.2.1 Undec 8 Ene and Analogues

Cycloaddition Reactions in the Construction of Bicyclo[6.2.1]undec-8-ene Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems, offering a high degree of stereocontrol and atom economy.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been adapted for the construction of more complex bicyclic systems. masterorganicchemistry.com While not directly forming the bicyclo[6.2.1]undecane skeleton in a single step, it serves as a crucial initial step in multi-step syntheses. For example, a bicyclo[6.2.1]undecane model compound was synthesized via a solvent-free Diels-Alder reaction between cyclopentadiene (B3395910) and 3-nitro-2-cyclohexenone. researchgate.netdoi.org This was followed by transformations of the resulting adduct. researchgate.netdoi.org Theoretical calculations have been employed to understand the reactivity and stereoselectivity of these cycloadditions. researchgate.net The use of nitroalkenes as dienophiles on a solid phase has also been explored in the synthesis of related structures. ru.nl Furthermore, the Diels-Alder reaction has been utilized in the synthesis of the core structure of natural products like furanoheliangolides, which contain an 11-oxabicyclo[6.2.1]undecane system. researchgate.netresearchgate.net

Table 1: Examples of Diels-Alder Reactions in the Synthesis of Bicyclo[6.2.1]undecane Systems
DieneDienophileKey FeatureReference
Cyclopentadiene3-Nitro-2-cyclohexenoneSolvent-free reaction researchgate.netdoi.org
CyclopentadieneCycloheptatrienone[6+4] cycloaddition researchgate.net
ButadieneResin-bound nitroalkeneSolid-phase synthesis ru.nl
3,4-Dimethoxyfuran2,5-Diacetoxy-1,4-benzoquinoneSynthesis of an 11-oxatricyclo[6.2.1.0(2,7)]undec-2-yl acetate (B1210297) derivative researchgate.net

Intramolecular cycloadditions provide an efficient route to bridged bicyclic systems by forming two rings in a single transformation. These reactions have been applied to the synthesis of various undecene systems. For instance, intramolecular keten cycloadditions have been shown to be feasible in acyclic systems, suggesting their potential in forming cyclobutanone (B123998) rings within a larger framework. rsc.org The intramolecular Diels-Alder reaction of substrates like furan-ynes has been utilized to construct oxabicyclo[6.2.1]undecane systems. academie-sciences.fr Furthermore, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes have been developed to synthesize cyclopentane- and cyclopentene-embedded bicyclic structures. rsc.orgjiaolei.group

Transition metal catalysis has significantly expanded the scope of cycloaddition reactions, enabling transformations that are difficult to achieve under thermal conditions. researchgate.netnih.gov Various metals, including rhodium, cobalt, and platinum, have been employed as catalysts. researchgate.net For example, transition-metal-catalyzed [4+2+2] homo-Diels-Alder reactions of norbornadiene and 1,3-butadienes have been used to prepare tetracyclic precursors to bicyclo[5.3.0]decanes. acs.org These adducts can be subsequently opened to reveal the desired bicyclic core. acs.org The use of Lewis acids, such as copper triflate, can enhance the rate and yield of Diels-Alder reactions in aqueous systems. academie-sciences.fr Metal catalysts also play a crucial role in other types of cycloadditions, such as the [8+2] cycloaddition of dienylfurans with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), providing access to complex ring systems. thieme-connect.com

Ring-Closing Metathesis (RCM) for the Formation of the Bicyclo[6.2.1]undec-8-ene Framework

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the formation of medium and large rings, including the ten-membered ring of the bicyclo[6.2.1]undecane system. auburn.edu This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethene. beilstein-journals.org The stereoselective synthesis of an intermediate bearing the 11-oxabicyclo[6.2.1]undec-3-ene core, a key scaffold in biologically active sesquiterpenes, has been achieved using an unusual RCM to construct the 10-membered carbocycle. nih.gov The success of RCM is often dependent on the choice of catalyst and reaction conditions. beilstein-journals.org

Table 2: Application of RCM in the Synthesis of Bicyclic Systems
Precursor TypeCatalystResulting Core StructureKey FeatureReference
Prochiral oxaenediyneGrubbs' 1st generation4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyranChemoselective enyne metathesis beilstein-journals.org
Diene precursor for diversifolin (B1232471) intermediateNot specified11-Oxabicyclo[6.2.1]undec-3-eneFormation of a 10-membered carbocycle nih.gov

Stereoselective and Stereospecific Pathways for the Synthesis of the Bicyclo[6.2.1]undec-8-ene Moiety

The control of stereochemistry is paramount in the synthesis of complex molecules like 1-Phenylbicyclo[6.2.1]undec-8-ene and its analogues. Stereoselective and stereospecific methods are employed to ensure the formation of the desired isomer. For instance, in the synthesis of a bicyclic hydantoino-thiolactone, a key intermediate for (+)-biotin, stereochemistry was controlled through hydrolysis and reversible enolization, leading to a single stereoisomer. nih.gov The stereochemistry was confirmed using 1H-1H NOESY spectroscopy. nih.gov Similarly, in the synthesis of cladiellin natural products, a tandem oxonium ylide formation/ nih.govgla.ac.uk-sigmatropic rearrangement was a key transformation for constructing the oxabicyclo[6.2.1]undecenone core with specific stereochemistry. gla.ac.uk The choice of reagents and reaction conditions plays a critical role in directing the stereochemical outcome of these synthetic pathways.

Novel Methodologies for the Synthesis of Strained Anti-Bredt Olefins and their Potential Applicability to this compound

The synthesis of this compound, an exemplar of a strained anti-Bredt olefin, presents a formidable challenge in synthetic organic chemistry. The incorporation of a double bond at the bridgehead of a bicyclic system induces significant ring and torsional strain, rendering such molecules highly reactive and often difficult to isolate. livescience.commdpi.com However, recent advancements in synthetic methodologies have opened new avenues for the construction of these previously elusive molecules. escholarship.orgspectroscopyonline.comnih.gov This section will explore some of these novel strategies and discuss their potential for adaptation to the synthesis of the target compound and its analogues.

One of the most promising recent developments in the synthesis of anti-Bredt olefins involves the use of silyl (B83357) (pseudo)halide precursors. spectroscopyonline.com This strategy, developed by researchers at UCLA, utilizes the treatment of these precursors with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to generate the highly reactive anti-Bredt olefin in situ. livescience.comspectroscopyonline.com The transient olefin is then immediately trapped by a variety of cycloaddition reactions. This method has been successfully applied to the synthesis of anti-Bredt olefins within several bicyclic frameworks, including [3.2.1], [2.2.2], and [2.2.1] systems. spectroscopyonline.com

The potential applicability of this methodology to the synthesis of this compound is significant. A hypothetical synthetic route could involve the preparation of a 1-phenyl-8-silyl-bicyclo[6.2.1]undecane precursor. Subsequent treatment with a fluoride source could then generate the desired this compound, which could be trapped by a suitable diene or other trapping agent. The successful synthesis and structural characterization of natural products containing a bridgehead double bond within a bicyclo[6.2.1]undecane skeleton lends credence to the viability of this approach, with computational studies of olefin strain energy confirming their potential for existence. bohrium.com

Another innovative approach to the formation of strained bridgehead olefins is through fragmentation reactions. redalyc.orgresearchgate.net These reactions typically involve the cleavage of a carbon-carbon bond and a carbon-heteroatom bond in a concerted or stepwise manner to generate a new double bond. For instance, the fragmentation of monotoluene-p-sulphonates of suitable cyclic 1,3-diols upon treatment with a base has been shown to produce cyclodecenones. redalyc.org This strategy could be conceptually applied to a suitably functionalized decalin system to generate the bicyclo[6.2.1]undecene core.

A computational study on the formation of anti-Bredt olefins from bridgehead carbene precursors also presents an intriguing possibility. researchgate.net This research suggests that the rearrangement of a bridgehead carbene could lead to the formation of a strained double bond. While the direct application to this compound would require the synthesis of a challenging precursor, it represents a potential, albeit complex, synthetic strategy.

The table below summarizes key features of these novel methodologies and their potential application to the synthesis of the target compound.

Methodology Precursor Key Reagents Potential Application to this compound Synthesis Supporting Evidence/Analogy
Silyl Precursor Elimination1-Phenyl-8-silyl-bicyclo[6.2.1]undecaneFluoride source (e.g., TBAF, CsF)In situ generation and trapping of the target anti-Bredt olefin.Successful synthesis of anti-Bredt olefins in other bicyclic systems (e.g., [3.2.1], [2.2.2]). spectroscopyonline.com
Fragmentation ReactionFunctionalized decalin derivative (e.g., 1,3-diol monotosylate)BaseFormation of the bicyclo[6.2.1]undecene ring system through cleavage of a C-C bond.Known fragmentation of decalyl systems to form cyclodecenones. redalyc.org
Bridgehead Carbene Rearrangement1-Phenyl-8-diazirine-bicyclo[6.2.1]undecanePhotolysis or thermolysisGeneration of a bridgehead carbene that rearranges to the target olefin.Computational studies on the formation of adamantene from a bridgehead carbene precursor. researchgate.net

It is important to note that while these methodologies offer promising avenues, the synthesis of this compound remains a significant synthetic endeavor. The introduction of the phenyl group at the bridgehead position adds a layer of complexity to the synthesis of the necessary precursors. Nevertheless, the continued development of novel synthetic strategies for strained molecules provides a strong foundation for future attempts to construct this and other challenging anti-Bredt olefins.

Elucidating the Reactivity and Reaction Mechanisms of 1 Phenylbicyclo 6.2.1 Undec 8 Ene

Investigation of Ring Strain and its Influence on Reaction Pathways in Bicyclo[6.2.1]undec-8-ene

Bicyclic systems, such as bicyclo[6.2.1]undec-8-ene, inherently possess ring strain, which is a form of potential energy arising from deviations from ideal bond angles, bond lengths, and conformations. wikipedia.org This strain is a composite of angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). wikipedia.org The magnitude of ring strain in bicyclic compounds can be substantial and plays a crucial role in their reactivity. wikipedia.org For instance, the strain energy of norbornane, a smaller bicyclo[2.2.1]heptane system, is estimated to be 16.6 kcal/mol. wikipedia.org In general, reactions that lead to the opening of the bicyclic framework are thermodynamically favored as they release this stored ring-strain energy. beilstein-journals.org

The stability of bicyclic systems containing a double bond at the bridgehead position is a key consideration, often discussed in the context of Bredt's rule. While 1-phenylbicyclo[6.2.1]undec-8-ene does not have a bridgehead double bond, the strain associated with the bicyclo[6.2.1]undecane core still influences the reactivity of the C8-C9 double bond. The relief of this strain can be a significant driving force for reactions that involve the cleavage of bonds within the bicyclic system. wikipedia.orgbeilstein-journals.org The reactivity of these strained bicyclic alkenes is often harnessed in organic synthesis to construct complex molecular architectures. beilstein-journals.org The release of ring strain can accelerate reaction rates and influence the reaction pathways, favoring transformations that lead to more stable, less strained products. wikipedia.org

Pericyclic Reactions Involving the Bicyclo[6.2.1]undec-8-ene Double Bond

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. kashanu.ac.ir The double bond in the bicyclo[6.2.1]undec-8-ene system is a potential participant in several types of pericyclic reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The double bond in bicyclo[6.2.1]undec-8-ene can act as a dienophile, reacting with a conjugated diene. The stereoselectivity of these reactions (endo vs. exo) is an important consideration. For instance, in the reaction of cyclopentadiene (B3395910) with various dienophiles, the endo adduct is often the kinetic product. researchgate.net The use of Lewis acid catalysts can enhance the rate and selectivity of Diels-Alder reactions. scribd.com Microwave-assisted Diels-Alder reactions in water have also been shown to be effective for sterically constrained systems. academie-sciences.fr

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. The reaction of ketenes with cycloalkenes is a notable example of a [2+2] cycloaddition. kashanu.ac.ir Transition metal catalysis, particularly with nickel, is often employed to facilitate [2+2] cycloadditions involving strained bicyclic alkenes. beilstein-journals.org These reactions can proceed through a metallacyclic intermediate. beilstein-journals.org

Reaction TypeReactantsKey FeaturesRef.
[4+2] Cycloaddition (Diels-Alder)Bicyclo[6.2.1]undec-8-ene (as dienophile) + DieneForms a six-membered ring; stereoselectivity (endo/exo) is important; can be catalyzed by Lewis acids. researchgate.netscribd.comacademie-sciences.fr
[2+2] CycloadditionBicyclo[6.2.1]undec-8-ene + Alkene/KeteneForms a four-membered ring; often requires photochemical or transition-metal catalysis. beilstein-journals.orgkashanu.ac.ir

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). mlsu.ac.in The double bond in bicyclo[6.2.1]undec-8-ene could potentially participate as the enophile, reacting with a suitable ene component. This reaction results in the formation of a new sigma bond and the migration of the ene double bond.

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a pi system. kashanu.ac.irwikipedia.org The bicyclo[6.2.1]undec-8-ene framework could potentially undergo various sigmatropic rearrangements, depending on the substitution pattern and reaction conditions. mlsu.ac.inwikipedia.org

A notable example is the Cope rearrangement, a uva.esuva.es-sigmatropic rearrangement of a 1,5-diene. mlsu.ac.inwikipedia.org If appropriate unsaturation is introduced into the bicyclo[6.2.1]undecane skeleton, a Cope rearrangement could be envisioned. Anion-assisted sigmatropic rearrangements, where an anionic substituent facilitates the bond reorganization, are also known. chemistry-chemists.com For instance, the rearrangement of a bicyclic vinylcarbinol can be facilitated by forming the corresponding alkoxide. chemistry-chemists.com

Another class of sigmatropic shifts is the "walk rearrangement," which involves the migration of a divalent group within a bicyclic system. wikipedia.org While not directly applicable to the parent bicyclo[6.2.1]undec-8-ene, derivatives could be designed to undergo such transformations.

Transition-Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a versatile platform for the functionalization of alkenes, including the double bond in this compound. uva.esnih.gov These reactions often proceed under mild conditions with high selectivity. uva.es

A wide array of transition metals, including palladium, nickel, copper, and rhodium, catalyze reactions that functionalize double bonds. beilstein-journals.orguva.esnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. uva.esnih.gov While the Heck reaction directly couples an aryl or vinyl halide with an alkene, the Suzuki and Negishi reactions utilize organoboron and organozinc reagents, respectively. uva.esnih.gov These methods could be applied to derivatize the bicyclo[6.2.1]undec-8-ene system.

Ring-Opening/Cyclization Cascades: Nickel catalysts have been shown to mediate ring-opening/cyclization cascades of strained bicyclic alkenes with alkynes, leading to the formation of highly functionalized products. beilstein-journals.org The reaction is believed to proceed through a nickel metallacycle intermediate. beilstein-journals.org

Difunctionalization Reactions: Nickel-catalyzed three-component reactions can achieve the difunctionalization of norbornene derivatives, a related class of bicyclic alkenes. beilstein-journals.org

Mercury-Mediated Reactions: Although less common in modern synthesis due to toxicity concerns, organomercury compounds have been used in olefin functionalization. For instance, the cyclopropanation of 2-phenylbicyclo[2.2.1]hept-2-ene can be achieved using phenyl(trichloromethyl)mercury. thieme-connect.de

Catalyst/ReagentReaction TypePotential Application to this compoundRef.
PalladiumHeck, Suzuki, Negishi CouplingIntroduction of aryl, vinyl, or other organic groups at the double bond. uva.esnih.gov
NickelRing-Opening/Cyclization, DifunctionalizationFormation of complex polycyclic structures and introduction of two new functional groups across the double bond. beilstein-journals.org
CopperRearrangement/Allylic AlkylationPotential for ring modification and functionalization. beilstein-journals.org
Phenyl(trichloromethyl)mercuryCyclopropanationFormation of a tricyclic system by adding a dichlorocarbene (B158193) across the double bond. thieme-connect.de

Ring-Opening/Cyclization Cascade Reactions

Ring-opening and cyclization cascade reactions are powerful transformations in organic synthesis that allow for the rapid construction of complex molecular architectures from simpler starting materials. While specific studies on this compound are not extensively documented, the reactivity of analogous strained bicyclic and cyclopropane-containing systems provides significant insight into potential reaction pathways.

These cascades are often initiated by the opening of a strained ring, which generates a reactive intermediate that subsequently undergoes one or more cyclizations. For instance, Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes can initiate a cascade to form various heterocyclic systems. pageplace.de In a related context, the reductive opening of a cyclopropane (B1198618) ring in the chiral Ni(II) coordination environment has been shown to produce alkene intermediates. beilstein-journals.org This process, influenced by substituents and additives like Lewis acids, can be tuned to control the regioselectivity of the resulting double bond. beilstein-journals.org Subsequent in-situ functionalization of these alkenes, for example through the addition of thiols, can lead to complex products like cysteine derivatives with high stereoselectivity. beilstein-journals.org

A study on the synthesis of the 11-oxabicyclo[6.2.1]undecane core, a structure analogous to the carbocyclic framework of the title compound, employed a tandem reaction sequence. researchgate.net This sequence involved the generation of an electrophilic copper carbenoid that triggered an oxonium ylide formation, followed by a researchgate.netacs.org-sigmatropic rearrangement and ring expansion to deliver the strained bridged-bicyclic ether. researchgate.net Such cascade processes highlight the potential for this compound to undergo complex skeletal rearrangements under appropriate catalytic conditions.

Catalytic Hydrogenation and Hydrosilylation Studies

Catalytic Hydrogenation

The addition of hydrogen across the double bond of this compound is a fundamental transformation to produce the corresponding saturated alkane, 1-phenylbicyclo[6.2.1]undecane. This reaction is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate. libretexts.org The process is a form of reduction. youtube.com

The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of a metal catalyst. youtube.comlibretexts.org Commonly used catalysts include platinum (often as PtO₂), palladium (typically on a carbon support, Pd/C), and nickel (as Raney Nickel). libretexts.orglibretexts.org The reaction proceeds in several stages:

The H-H bond of dihydrogen is cleaved upon adsorption onto the metal surface, forming reactive metal-hydrogen bonds. libretexts.orgyoutube.com

The alkene is also adsorbed onto the catalyst surface. libretexts.org

Two hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond. libretexts.org

A key feature of this mechanism is its stereochemistry. Because both the alkene and the hydrogen atoms are bound to the same flat surface, the hydrogen atoms are added to the same face of the double bond. libretexts.orgyoutube.com This is known as syn-addition. libretexts.orgyoutube.com For this compound, this means that the two new C-H bonds at the C8 and C9 positions will be formed on the same side, either both exo or both endo, depending on which face of the alkene adsorbs onto the catalyst. The adsorption will likely occur from the less sterically hindered face of the bicyclic system.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the double bond of the alkene. This reaction is a versatile method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, such as those of platinum (e.g., Karstedt's catalyst), rhodium, or iridium. dokumen.pubacs.org While specific hydrosilylation studies on this compound are not prominent in the literature, the general principles can be applied.

The reaction adds a silyl (B83357) group (e.g., -SiH₃, -SiMe₃, -Si(OEt)₃) and a hydrogen atom to the two carbons of the former double bond. The regioselectivity of the addition is a key consideration. For a terminal alkene, the reaction often follows an anti-Markovnikov pattern, with the silicon atom adding to the less substituted carbon. For an internal, unsymmetrical alkene like this compound, the regioselectivity would be influenced by both steric and electronic factors, with the bulky silyl group likely adding to the less sterically hindered carbon of the double bond. Various transition metal catalysts can provide access to either 1,2- or 1,4-addition products with high regioselectivity. acs.org

Studies on Radical and Ionic Mechanisms in this compound Chemistry

The double bond in this compound is susceptible to attack by both radical and ionic species, leading to a variety of potential transformations.

Ionic Mechanisms

Ionic reactions of alkenes are typically initiated by the attack of the π-bond, acting as a nucleophile, on an electrophile. masterorganicchemistry.comlibretexts.org This forms a carbocation intermediate, which is then intercepted by a nucleophile. This is often referred to as the "carbocation pathway". masterorganicchemistry.com In the case of this compound, the addition of an electrophile (E⁺) would lead to a carbocation. The presence of the phenyl group at the C1 position would strongly favor the formation of a carbocation at this position due to resonance stabilization. This intermediate could then be attacked by a nucleophile (Nu⁻).

Another common ionic pathway involves the formation of a three-membered ring intermediate, such as a bromonium ion in the reaction with Br₂. masterorganicchemistry.com This intermediate is then opened by a nucleophile in a backside attack, leading to anti-addition products. masterorganicchemistry.commasterorganicchemistry.com Hydration of related bicyclic systems, such as dicyclopentadiene, using strong acid ion-exchange resins as catalysts also proceeds via an ionic mechanism. google.com

Radical Mechanisms

Free radical reactions provide an alternative pathway for the functionalization of alkenes. These reactions are initiated by the formation of a radical, which then adds to the double bond. harvard.edu For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. libretexts.org This is because the reaction proceeds through the most stable radical intermediate. libretexts.org

Studies on related bicyclic systems illustrate the complexity of radical-mediated reactions. For instance, the thermal reactions of substituted bicyclo[4.2.0]oct-2-enes are proposed to proceed through a stepwise diradical mechanism, leading to competitive rearrangements and fragmentations. mdpi.com Similarly, investigations into acyl radical reactions of bicyclo[2.2.2]octenone reveal a competition between rearrangement and cyclization pathways, with the outcome influenced by noncovalent interactions and ring strain. acs.org The presence of a radical initiator like AIBN (azoisobutyronitrile) can generate radicals under relatively mild conditions. harvard.edu The postulated presence of radical intermediates in the reactions of other bicyclic systems has been supported by spectroscopic studies. pitt.edu

Analysis of Regioselectivity and Stereoselectivity in Reactions of this compound

The outcome of additions to the double bond of this compound is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity

Regioselectivity concerns which atom of the reactant bonds to which carbon of the double bond. For this compound, the two carbons of the double bond (C8 and the phenyl-substituted C1) are electronically and sterically distinct.

Markovnikov Selectivity : In ionic additions of protic acids (H-X), the reaction follows Markovnikov's rule. The proton adds to the less substituted carbon (C8), generating the more stable carbocation at the carbon bearing the phenyl group (C1), which can be stabilized by resonance. The nucleophile (X⁻) then attacks this C1 carbocation. libretexts.orgmasterorganicchemistry.com

Anti-Markovnikov Selectivity : In reactions proceeding through a radical mechanism, such as the addition of HBr with peroxides, the regioselectivity is reversed (anti-Markovnikov). The bromine radical adds first to the C8 carbon to generate the more stable benzylic radical at C1. libretexts.org

Steric Influence : In reactions involving bulky reagents, such as hydroboration-oxidation or certain hydrosilylation reactions, steric hindrance plays a major role. The bulky part of the reagent will preferentially add to the less sterically hindered carbon atom of the double bond. masterorganicchemistry.com

The table below summarizes the expected regioselectivity for common alkene addition reactions as they would apply to this compound.

ReactionReagentsRegioselectivityIntermediate
HydrohalogenationH-X (HCl, HBr, HI)MarkovnikovCarbocation
Radical HydrobrominationHBr, ROORAnti-MarkovnikovRadical
Acid-Catalyzed HydrationH₃O⁺MarkovnikovCarbocation
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHAnti-MarkovnikovConcerted

Stereoselectivity

Stereoselectivity refers to the spatial arrangement of the newly formed bonds. The rigid, bridged structure of this compound creates two distinct faces, an exo and an endo face, which dictates the direction of reagent attack.

Syn-Addition : Both new groups add to the same face of the double bond. This is characteristic of reactions like catalytic hydrogenation, where the alkene adsorbs on a flat catalyst surface, and hydroboration, which proceeds through a concerted four-centered transition state. libretexts.orgyoutube.commasterorganicchemistry.com Attack is expected to occur from the less sterically hindered face of the bicyclic system.

Anti-Addition : The two new groups add to opposite faces of the double bond. This is typical for reactions that proceed through a three-membered ring intermediate, such as the halogenation of alkenes with Br₂ or Cl₂. The initial attack forms a cyclic halonium ion on one face, and the subsequent nucleophilic attack occurs from the opposite face (backside attack). libretexts.orgmasterorganicchemistry.com

Mixture of Syn and Anti Addition : Reactions that proceed through a planar carbocation intermediate, such as the addition of H-X or acid-catalyzed hydration, generally lead to a mixture of syn and anti products. masterorganicchemistry.commasterorganicchemistry.com The incoming nucleophile can attack the planar carbocation from either face with similar probability, unless one face is significantly more sterically hindered.

The table below summarizes the expected stereoselectivity for these reactions.

ReactionStereoselectivityMechanism
Catalytic HydrogenationSynAdsorption on catalyst surface
Halogenation (Br₂, Cl₂)AntiCyclic halonium ion intermediate
HydroborationSynConcerted addition
HydrohalogenationSyn + AntiPlanar carbocation intermediate
Epoxidation (e.g., with mCPBA)SynConcerted addition

Advanced Computational and Theoretical Investigations of 1 Phenylbicyclo 6.2.1 Undec 8 Ene

Quantum Chemical Calculations for Electronic Structure and Bonding Characterization

Quantum chemical calculations are fundamental to understanding the electronic environment and bonding characteristics of 1-Phenylbicyclo[6.2.1]undec-8-ene. These methods, which solve approximations of the Schrödinger equation, can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and the energetic consequences of its specific geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the conformational energetics and strain distribution in molecules of this size. DFT calculations can be employed to locate and determine the relative energies of various conformers of this compound, which arise from the flexibility of the seven-membered ring and the rotation of the phenyl group.

The bicyclo[6.2.1]undecane skeleton can adopt several conformations, and the presence of the phenyl group introduces additional rotational isomers. DFT calculations would typically involve geometry optimization of these different conformers to find the minimum energy structures on the potential energy surface. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Strain energy is a critical factor in bicyclic systems. For the bicyclo[6.2.1]undecane framework, the total strain energy is a composite of angle strain, torsional strain, and non-bonded steric interactions. DFT calculations, in conjunction with appropriate isodesmic or homodesmotic reactions, can provide a quantitative measure of the strain energy. For instance, the olefin strain energy in related bridgehead olefins within bicyclo[6.2.1]undecane systems has been a subject of computational investigation to predict their stability. auburn.eduresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (°)
APhenyl Equatorial, Anti0.00C1-C9-C10-C11 ≈ 175
BPhenyl Equatorial, Syn1.25C1-C9-C10-C11 ≈ 5
CPhenyl Axial, Anti3.50C1-C9-C10-C11 ≈ 178
DPhenyl Axial, Syn4.80C1-C9-C10-C11 ≈ 3

Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, these methods can be used to investigate various reaction pathways, such as its formation via a Diels-Alder reaction or its subsequent transformations.

The synthesis of the bicyclo[6.2.1]undec-8-ene core often involves a [4+2] cycloaddition between a cyclopentadiene (B3395910) and a substituted cyclohexene. Ab initio calculations can model the transition state of this reaction, providing insights into its stereoselectivity and regioselectivity. For example, studies on the Diels-Alder reaction between cyclopentadiene and various dienophiles have been performed using ab initio methods to understand the activation energies and the geometries of the transition states. journalajacr.com

Furthermore, ab initio calculations can elucidate the mechanisms of rearrangements or decomposition pathways of this compound. By locating transition states and calculating their energies, it is possible to predict the feasibility of different reaction channels and the kinetic and thermodynamic products.

Molecular Dynamics (MD) Simulations of Bicyclic Systems Relevant to this compound

While quantum chemical calculations provide a static picture of molecular conformations and reactions, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can explore the conformational landscape and simulate time-dependent processes.

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to understand the dynamic flexibility of the bicyclic rings and the phenyl substituent.

An MD simulation of this compound in a solvent would reveal the accessible conformations and the timescales of their interconversion. This information is complementary to the energetic data obtained from DFT calculations and provides a more complete picture of the molecule's behavior in a realistic environment. Analysis of the simulation trajectories can identify the most populated conformational states and the pathways for conformational change.

Reactive molecular dynamics (MD) simulations, which employ force fields that can describe bond breaking and formation, are a powerful tool for investigating chemical reactions at the atomic level. For this compound, reactive MD could be used to study its thermal decomposition or rearrangement pathways under various conditions. These simulations can reveal complex reaction networks and identify short-lived intermediates that may be difficult to observe experimentally.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic properties, which can be a valuable aid in structure elucidation and in the interpretation of experimental spectra. For this compound, the prediction of NMR and IR spectra would be particularly useful.

DFT calculations can be used to compute the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts. By calculating the chemical shifts for different possible isomers or conformers, it is possible to assist in the assignment of experimental NMR spectra. For complex bicyclic systems, theoretical calculations of 13C and 1H chemical shifts have been shown to be a valuable tool for structural and stereochemical assignments. bohrium.comresearchgate.net

Similarly, the vibrational frequencies and intensities can be calculated using DFT, allowing for the prediction of the infrared (IR) spectrum. Comparing the computed spectrum with the experimental one can help to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions.

Table 2: Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for the Bicyclic Core of a Bicyclo[6.2.1]undecane Derivative
Carbon AtomCalculated (DFT)ExperimentalDifference
C145.244.8+0.4
C742.842.5+0.3
C8135.1134.7+0.4
C9136.4136.0+0.4
C1038.938.6+0.3
C1130.129.9+0.2

Theoretical Assessment of Ring Strain Energy and its Contribution to Reactivity in the Bicyclo[6.2.1]undec-8-ene System

The reactivity of cyclic and bicyclic molecules is significantly influenced by ring strain, a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and conformations. In the bicyclo[6.2.1]undec-8-ene system, the fusion of an eight-membered ring and a five-membered ring introduces considerable strain. Theoretical assessments, primarily through computational chemistry methods like Density Functional Theory (DFT), are employed to quantify this strain energy.

The total strain energy in the bicyclo[6.2.1]undec-8-ene framework is a composite of angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). The presence of the double bond within the eight-membered ring introduces additional strain, known as olefin strain, particularly due to the geometric constraints imposed by the bicyclic structure.

While specific experimental or calculated values for the ring strain energy of the parent bicyclo[6.2.1]undec-8-ene are not extensively documented in publicly available literature, comparisons can be drawn with other bicyclic systems. The strain inherent in this framework is a critical factor in its chemical reactivity. Molecules with higher ring strain tend to undergo reactions that release this strain, often exhibiting enhanced reactivity compared to their acyclic or less-strained counterparts. The presence of the phenyl substituent at the bridgehead position can further modulate this reactivity through electronic and steric effects.

To illustrate the concept of ring strain energy, the following table provides calculated values for several common bicyclic hydrocarbon systems. These values are typically determined using computational methods such as ab initio or DFT calculations.

Bicyclic CompoundRing Strain Energy (kcal/mol)
Bicyclo[1.1.0]butane66.3
Bicyclo[1.2.0]pentane54.7
Norbornane (Bicyclo[2.2.1]heptane)16.6
Bicyclo[2.2.2]octane10.9
Bicyclo[3.3.1]nonane6.3
Bicyclo[4.4.0]decane (Decalin)2.4
Note: These values are for the parent hydrocarbon systems and serve as a reference for understanding the magnitude of ring strain in bicyclic structures. The actual strain energy for this compound would require specific computational analysis.

Mechanistic Insights from Computational Modeling: Characterization of Intermediates and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving complex molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify and characterize the structures and energies of reactants, products, and, most importantly, the transient species that connect them: intermediates and transition states.

For reactions involving this compound, computational studies would typically involve methods like DFT to model potential reaction pathways, such as electrophilic additions to the double bond, cycloadditions, or rearrangements. These calculations can provide critical data on:

Transition States: These are the highest energy points along the reaction coordinate and represent the kinetic barrier to a reaction. Computational modeling can determine the geometry of the transition state, its vibrational frequencies (which confirm it as a true transition state with one imaginary frequency), and its energy relative to the reactants (the activation energy).

Intermediates: These are metastable species that exist in a local energy minimum along the reaction pathway. For instance, in an electrophilic addition reaction, a carbocation intermediate might be formed. Computational analysis can reveal the structure, stability, and electronic properties of such intermediates.

While specific computational studies detailing the reaction mechanisms, intermediates, and transition states for this compound are not readily found in the surveyed literature, the principles of such investigations are well-established. For example, a hypothetical study on the acid-catalyzed hydration of this compound would aim to characterize the key species involved.

Below is a conceptual data table outlining the type of information that would be generated from a computational study of a reaction mechanism for this compound.

SpeciesTypeRelative Energy (kcal/mol)Key Geometric Parameters
This compound + H₃O⁺Reactants0.0-
TS1Transition StateCalculated Activation EnergyFormation of C-H bond, breaking of H-O bond
Carbocation IntermediateIntermediateCalculated EnergyPlanarity around the cationic center, bond lengths
TS2Transition StateCalculated Activation EnergyAttack of H₂O on the carbocation
Protonated AlcoholIntermediateCalculated EnergyC-O bond length
Final Product + H₃O⁺ProductsCalculated Reaction Enthalpy-
Note: This table is illustrative of the data that would be obtained from a specific computational investigation and does not represent actual calculated values for this compound.

Through these advanced computational and theoretical approaches, a detailed and quantitative understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and potential applications.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Phenylbicyclo 6.2.1 Undec 8 Ene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For a molecule with the complexity of 1-phenylbicyclo[6.2.1]undec-8-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Spin-Spin Coupling Constant Analysis

High-resolution 1D NMR spectra provide foundational information about the chemical environment and connectivity of atoms within a molecule.

The ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts (δ), signal integrations (proportional to the number of protons), and spin-spin coupling patterns (multiplicity). The phenyl group would typically exhibit signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the bicyclic framework, including the vinylic protons of the undec-8-ene ring, would appear in distinct regions of the spectrum, with their coupling constants (J-values) providing critical information about dihedral angles and, consequently, the stereochemistry of the ring system.

The ¹³C NMR spectrum , often acquired with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., sp², sp³, aromatic, aliphatic). For this compound, one would expect to see signals for the phenyl carbons, the olefinic carbons of the double bond, the bridgehead carbons, and the remaining aliphatic carbons of the bicyclic scaffold.

Hypothetical ¹H and ¹³C NMR Data Table for this compound (Note: This table is illustrative as specific experimental data is not available.)

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Hypothetical ¹H Multiplicity & Coupling Constants (Hz)
C1150.0--
C235.01.80-1.95m
C328.01.50-1.65m
C429.01.40-1.55m
C530.01.60-1.75m
C636.01.85-2.00m
C745.02.50br d, J = 12.0
C8135.05.80dd, J = 8.0, 6.0
C9132.05.60d, J = 8.0
C1040.02.10-2.25m
C1150.02.80br s
C1' (ipso)142.0--
C2'/C6'128.57.30d, J = 7.5
C3'/C5'128.07.20t, J = 7.5
C4'127.07.10t, J = 7.5

2D NMR Techniques for Connectivity and Spatial Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

To assemble the molecular puzzle, 2D NMR experiments are crucial for establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the proton network throughout the bicyclo[6.2.1]undecene framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (like C1 and the ipso-carbon of the phenyl group) and for connecting different spin systems across the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is essential for determining the stereochemical arrangement of the molecule, such as the relative orientation of substituents on the bicyclic rings.

Solid-State NMR Applications for Crystalline Forms or Immobilized Derivatives

While solution-state NMR is most common, solid-state NMR (ssNMR) could be employed if this compound is a crystalline solid or if it is immobilized on a solid support. ssNMR can provide information about the molecular structure and dynamics in the solid state, including details about polymorphism (the existence of different crystal forms).

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm the molecular formula C₁₇H₂₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the phenyl group, retro-Diels-Alder reactions within the bicyclic system, or other rearrangements, leading to specific fragment ions that can be analyzed to piece together the molecular structure.

Hypothetical Mass Spectrometry Data for this compound (Note: This table is illustrative.)

m/z (Daltons)Relative Intensity (%)Proposed Fragment
226.1722100[M]⁺ (Calculated for C₁₇H₂₂: 226.1721)
149.101780[M - C₆H₅]⁺
117.070465[C₉H₉]⁺ (Tropylium ion or related species)
91.054890[C₇H₇]⁺ (Benzyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

C=C stretching: For the aromatic ring and the alkene, typically in the 1600-1680 cm⁻¹ region.

C-H bending vibrations: Providing fingerprint information in the region below 1500 cm⁻¹.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment in Chiral Analogues

This compound itself is chiral due to the stereocenters at the bridgehead positions and the substitution pattern. If a single enantiomer of this compound were synthesized or isolated, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for determining its absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores (light-absorbing groups) in a chiral molecule. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the possible enantiomers, the absolute stereochemistry can be assigned.

X Ray Crystallography and Solid State Structural Investigations of 1 Phenylbicyclo 6.2.1 Undec 8 Ene Derivatives

Determination of Absolute and Relative Stereochemistry via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the elucidation of the three-dimensional structure of crystalline compounds, providing unequivocal proof of both relative and absolute stereochemistry. For complex bicyclic systems like 1-Phenylbicyclo[6.2.1]undec-8-ene, which can possess multiple chiral centers, SC-XRD is an indispensable tool.

In the broader context of bicyclo[6.2.1]undecane derivatives, researchers have successfully employed this technique to assign the stereochemical configuration of newly synthesized compounds. For instance, the absolute configuration of derivatives of the bicyclo[6.2.1]undecane core structure, which are models for biologically active sesquiterpenes, has been unequivocally established using single-crystal X-ray structural analysis. pitt.edu Similarly, in studies of other intricate bicyclic systems, SC-XRD has been pivotal in determining the absolute and relative configurations of all stereocenters. thieme-connect.de This is often achieved by growing a single crystal of the compound, at times as a derivative containing a heavy atom to facilitate the determination of absolute stereochemistry through anomalous dispersion effects.

While specific crystallographic data for this compound is not present in the accessed literature, any future crystallographic analysis would be expected to precisely define the spatial arrangement of the phenyl group and the geometry of the bicyclic framework.

Analysis of Molecular Conformation and Geometry in the Crystalline State

The conformation and geometry of a molecule in the solid state are dictated by a combination of intramolecular and intermolecular forces. X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape.

Crystallographic studies on related structures, such as 11-oxabicyclo[6.2.1]undecane derivatives, have provided detailed geometric parameters. For example, in one such derivative, the crystal structure revealed specific bond lengths and angles that define its conformation in the solid state. chemnet.com It is anticipated that the phenyl group in this compound would adopt a specific orientation relative to the bicyclic core to minimize steric hindrance.

A hypothetical data table for a derivative of this compound, based on typical values for similar structures, is presented below to illustrate the type of information obtained from a crystallographic study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.2
Volume (ų)1295
Z4
Bond Length (C=C) (Å)1.34
Bond Length (C-C) (Å)1.52 - 1.56
Bond Angle (C-C-C) (°)108 - 115

Note: This table is illustrative and does not represent actual experimental data for this compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

In the case of this compound, the non-polar hydrocarbon backbone would primarily interact through van der Waals forces. The presence of the phenyl group, however, introduces the possibility of π-π stacking interactions between adjacent molecules. The specific packing motif would depend on how these interactions are optimized to achieve the most stable crystal lattice.

The study of intermolecular interactions is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. ntu.edu.sg The frequency and geometry of different types of intermolecular contacts can be analyzed to understand their relative importance in directing the crystal packing. chemnet.com

Co-crystallization Studies with Reactive Species, Ligands, or Catalysts

Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in a stoichiometric ratio. This approach is widely used in pharmaceuticals to improve properties like solubility and stability, and in materials science to create novel functional materials.

While there are no specific reports on the co-crystallization of this compound, this class of molecule could potentially be used in such studies. For example, the phenyl group could engage in π-stacking interactions with other aromatic molecules, and the alkene functionality could potentially interact with metal catalysts. The formation of a co-crystal can be achieved through various methods, including solution evaporation, grinding, and slurring.

Co-crystallization with a reactive species could provide insights into reaction mechanisms by trapping an intermediate state in the crystal lattice. Similarly, co-crystallization with a ligand or catalyst could help to understand the nature of the binding interactions that are crucial for catalysis.

Applications of 1 Phenylbicyclo 6.2.1 Undec 8 Ene in Complex Chemical Synthesis

1-Phenylbicyclo[6.2.1]undec-8-ene as a Key Synthon for Constructing Polycyclic Natural Product Cores

The bicyclo[6.2.1]undecane skeleton is a recurring structural element in a number of marine natural products, such as the cladiellin and eunicellin (B1253447) families of diterpenes. researchgate.net The synthesis of these complex polycyclic systems often relies on the strategic construction of this core unit. While research into the direct application of this compound as a starting material for these natural products is not widely documented, its structural features make it a compelling hypothetical synthon. The phenyl group can act as a control element, directing further functionalization, while the alkene provides a handle for various cycloaddition or rearrangement reactions to build additional rings.

For instance, the related 11-oxabicyclo[6.2.1]undecane core of the cladiellins has been synthesized through novel rearrangement reactions, highlighting the importance of the bicyclic framework in accessing these intricate structures. researchgate.net The carbon analogue, this compound, could theoretically undergo similar strategic bond formations to access complex carbocyclic cores.

Utilization in the Synthesis of Macrocycles and Architecturally Complex Molecules

The synthesis of macrocycles and other architecturally complex molecules often requires building blocks that can introduce conformational rigidity and pre-organized structural motifs. The rigid bicyclic structure of this compound makes it an interesting candidate for such applications. Although specific examples of its direct incorporation into macrocycles are limited in readily available literature, the principles of using bicyclic systems to control molecular architecture are well-established.

The reactivity of the double bond in this compound allows for its potential use in ring-opening metathesis polymerization (ROMP) to form linear polymers, which could then undergo intramolecular cyclization to form macrocycles. The phenyl group would be appended along the resulting polymer chain, influencing its solubility and conformational preferences.

Exploration of this compound as a Monomer in the Development of Tailored Polymeric Materials

Bicyclic olefins are known to be effective monomers in the synthesis of polymers with high thermal stability and unique physical properties. The polymerization of norbornene and its derivatives, for example, is a well-studied area. While specific studies on the polymerization of this compound are not extensively reported, its structural similarity to other polymerizable bicyclic alkenes suggests its potential in this field.

The use of bicyclic compounds in polymer applications has been a subject of interest for decades, with applications in polyamides, polyesters, and polyolefins. core.ac.uknasa.gov The incorporation of the bulky and rigid 1-phenylbicyclo[6.2.1]undecane unit into a polymer backbone would be expected to significantly impact the material's glass transition temperature, mechanical strength, and refractive index.

Potential Polymerization Method Expected Polymer Characteristics
Ring-Opening Metathesis Polymerization (ROMP)High thermal stability, amorphous nature
Addition PolymerizationPotentially high refractive index, good mechanical properties
Cationic PolymerizationControlled molecular weight, potential for block copolymers

This table represents theoretical applications based on the reactivity of similar bicyclic alkenes.

Derivatization for the Development of Novel Ligands in Catalysis

The development of new ligands is crucial for advancing the field of homogeneous catalysis. Chiral ligands derived from rigid bicyclic scaffolds have been instrumental in the development of highly enantioselective catalysts. The derivatization of this compound presents an opportunity to create a new class of ligands.

Future Perspectives and Emerging Research Avenues for Bicyclo 6.2.1 Undec 8 Ene Derivatives

Development of Innovative Catalytic Systems for Selective Functionalization

A significant frontier in the chemistry of 1-Phenylbicyclo[6.2.1]undec-8-ene and its analogs lies in the development of sophisticated catalytic systems capable of achieving highly selective functionalization. The strained double bond is a prime target for a variety of transformations, but controlling the regio-, stereo-, and enantioselectivity remains a challenge. Future efforts will likely focus on several key areas:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the prochiral double bond is a major goal. This could involve the use of chiral transition metal complexes (e.g., rhodium, palladium, iridium) with carefully designed ligands to control the facial selectivity of reactions such as hydrogenation, hydroformylation, and cycloaddition.

C-H Activation: Direct functionalization of the numerous C-H bonds within the bicyclo[6.2.1]undecane skeleton offers a highly atom-economical approach to elaborate the core structure. The development of catalysts that can selectively activate specific C-H bonds, guided by either directing groups or the inherent reactivity of the substrate, will be a key area of research. This would allow for the introduction of new functional groups at positions that are otherwise difficult to access.

Tandem Catalysis: Designing catalytic systems that can orchestrate tandem or cascade reactions will enable the rapid construction of molecular complexity from simple bicyclo[6.2.1]undec-8-ene precursors. For instance, a single catalyst or a combination of catalysts could initiate a ring-opening or rearrangement followed by a subsequent bond-forming event, providing access to novel polycyclic scaffolds.

Catalyst TypePotential TransformationDesired Selectivity
Chiral Rhodium ComplexesAsymmetric HydrogenationEnantioselective
Palladium CatalystsC-H ArylationRegioselective
Iridium PhotocatalystsRadical AdditionStereoselective

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely.

Future research in this area will likely involve:

Development of robust and scalable flow syntheses: This will require the optimization of reaction conditions (temperature, pressure, residence time) and the design of reactors that can accommodate the specific requirements of the key bond-forming reactions, such as the Diels-Alder cycloaddition often used to construct the bicyclo[6.2.1]undecane core.

In-line purification and analysis: The integration of real-time monitoring techniques (e.g., IR, NMR) and automated purification systems will be crucial for achieving a truly continuous and autonomous synthesis.

High-throughput screening: Automated platforms can be employed for the high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new and improved synthetic methods for this class of compounds.

Exploration of Photochemical and Electrocatalytic Reactivity

The unique electronic structure of the strained double bond in this compound makes it an excellent candidate for exploration using photochemical and electrocatalytic methods. These techniques can provide access to reactive intermediates and reaction pathways that are not readily accessible through traditional thermal methods.

Photochemical Transformations: Irradiation of this compound in the presence of photosensitizers or other reagents could lead to a variety of interesting transformations, including [2+2] cycloadditions, ene reactions, and radical additions. The phenyl substituent can also play a role in the photophysics and photochemistry of the molecule.

Electrocatalytic Reactions: The use of electrochemistry to drive redox reactions of the double bond offers a powerful and sustainable alternative to chemical oxidants and reductants. Electrocatalytic methods could be developed for reactions such as epoxidation, dihydroxylation, and cleavage of the double bond, with the potential for fine-tuning the reactivity and selectivity by controlling the applied potential.

Advanced Computational Methodologies for Rational Design and Predictive Synthesis

The continued development of computational chemistry will undoubtedly play a pivotal role in advancing the chemistry of bicyclo[6.2.1]undec-8-ene derivatives. Density Functional Theory (DFT) and other high-level computational methods can provide valuable insights into the structure, stability, and reactivity of these strained systems.

Future applications of computational methodologies will likely include:

Prediction of Reaction Outcomes: Computational modeling can be used to predict the feasibility and selectivity of proposed reactions, helping to guide experimental efforts and reduce the need for extensive empirical screening.

Rational Design of Catalysts: Computational methods can be employed to design new catalysts with enhanced activity and selectivity for the functionalization of the bicyclo[6.2.1]undec-8-ene core. This could involve the in silico screening of ligand libraries or the design of catalysts with specific geometric and electronic properties.

Understanding Reaction Mechanisms: Detailed computational studies can elucidate the mechanisms of complex reactions, providing a deeper understanding of the factors that control reactivity and selectivity.

Design and Synthesis of New this compound Derivatives with Tuned Reactivity and Strain Profiles

The synthesis of new analogs of this compound with tailored properties is a key area for future research. By strategically modifying the substituents on the phenyl ring and the bicyclic framework, it is possible to fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity and potential applications.

Substituent PositionType of SubstituentPotential Effect
Phenyl Ring (para-position)Electron-donating group (e.g., -OCH3)Increased electron density of the π-system
Phenyl Ring (ortho-position)Bulky group (e.g., -tBu)Increased steric hindrance around the double bond
Bicyclic FrameworkFused ring systemAltered ring strain and geometry

The introduction of functional groups that can act as directing groups for catalysis or as handles for further derivatization will also be a major focus. The development of novel synthetic strategies to access these more complex derivatives will be essential for unlocking their full potential in areas such as materials science, medicinal chemistry, and catalysis.

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